molecular formula C16H18O B8303944 4-(2-Methoxyethyl)-4'-methylbiphenyl

4-(2-Methoxyethyl)-4'-methylbiphenyl

Cat. No.: B8303944
M. Wt: 226.31 g/mol
InChI Key: LRSYNMJZWHLHER-UHFFFAOYSA-N
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Description

Contextualizing Substituted Biphenyls in Advanced Chemical Research

While the parent biphenyl (B1667301) molecule is a useful starting point, it is the introduction of functional groups—creating substituted biphenyls—that unlocks a vast landscape of chemical and physical properties. arabjchem.org The process of functionalization is essential, as it transforms the relatively inert biphenyl core into a reactive intermediate or a final product with specific desired attributes. arabjchem.org

Substituted biphenyls are of paramount importance in diverse areas of advanced research:

Medicinal Chemistry: The biphenyl scaffold is present in numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. arabjchem.orgrsc.orgdoaj.org

Materials Science: The rigid and planar nature of the biphenyl core makes it an ideal component for liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers.

Synthetic Intermediates: Functionalized biphenyls are crucial intermediates for the synthesis of more complex polycyclic aromatic compounds and heteroaromatic systems. arabjchem.org

The synthesis of unsymmetrically substituted biphenyls, where the two phenyl rings bear different substituents, is often achieved through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govharvard.edunih.govmdpi.com This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide, offering a versatile and efficient route to a wide array of structurally diverse biphenyls. nih.govnih.gov

Research Significance of 4-(2-Methoxyethyl)-4'-methylbiphenyl Analogues within Biphenyl Systems

Direct and extensive research findings on this compound are limited in publicly accessible scientific literature. However, the significance of its structural analogues provides a strong basis for understanding its potential areas of research interest. The molecule can be deconstructed into two key substituted phenyl moieties: the 4-(2-methoxyethyl)phenyl group and the 4-methylphenyl (p-tolyl) group.

Analogues containing the 4-(2-methoxyethyl)phenyl moiety are of particular interest in medicinal chemistry. A prominent example is 4-(2-Methoxyethyl)phenol, which is a known intermediate in the synthesis of Metoprolol, a widely used beta-blocker for treating cardiovascular conditions. nih.gov This highlights the potential for the 4-(2-methoxyethyl)phenyl group to be a key pharmacophore in the development of new therapeutic agents.

The 4'-methylbiphenyl substructure is also a common feature in various functional molecules. For instance, 4-Methoxy-4'-methylbiphenyl is a closely related analogue whose properties have been characterized. nih.govchemicalbook.com The presence of alkyl and alkoxy groups on the biphenyl scaffold is a common strategy in the design of liquid crystals and other advanced materials. Furthermore, biphenyls with ether and alkyl substituents are explored as inhibitors for enzymes like sulfatases, which are targets in cancer research. nih.gov

The combination of an ether-containing side chain and a simple alkyl group in an unsymmetrical biphenyl like this compound suggests potential applications in both medicinal chemistry and materials science. Its structure could be investigated for biological activity, drawing inspiration from other pharmacologically active biphenyls, or its physicochemical properties could be tailored for use in novel organic materials.

Below are data tables for two key structural analogues, providing insight into the physicochemical properties that similar compounds exhibit.

Table 1: Physicochemical Properties of 4-Methoxy-4'-methylbiphenyl

PropertyValue
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
CAS Number53040-92-9
Melting Point181-182 °C
Boiling Point (Predicted)313.9 ± 21.0 °C
Density (Predicted)1.016 ± 0.06 g/cm³

Data sourced from ChemicalBook and PubChem. nih.govchemicalbook.com

Table 2: Physicochemical Properties of 4-(2-Methoxyethyl)phenol

PropertyValue
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
CAS Number56718-71-9
Linear FormulaCH3O(CH2)2C6H4OH
EC Number260-354-9

Data sourced from Sigma-Aldrich and PubChem. nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-(4-methylphenyl)benzene

InChI

InChI=1S/C16H18O/c1-13-3-7-15(8-4-13)16-9-5-14(6-10-16)11-12-17-2/h3-10H,11-12H2,1-2H3

InChI Key

LRSYNMJZWHLHER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCOC

Origin of Product

United States

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis3.2.1. Fourier Transform Infrared (FT-IR) Spectroscopy 3.2.2. Fourier Transform Raman (FT-Raman) Spectroscopy

Further research or de novo synthesis and characterization of 4-(2-Methoxyethyl)-4'-methylbiphenyl would be required to generate the necessary data to complete this analysis. At present, a detailed and factual article on its spectroscopic properties as requested cannot be produced.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound. The compound, with the molecular formula C₁₆H₁₈O, exhibits characteristic behavior under mass spectrometric analysis.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental composition of this compound. The theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). For the molecular ion [M]⁺•, this value provides a highly accurate target for experimental verification, distinguishing it from other compounds with the same nominal mass but different atomic compositions.

Table 1: Calculated High-Resolution Mass Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₈O
Average Molecular Weight226.31 g/mol
Monoisotopic Molecular Weight226.135765 g/mol
Exact Mass of [M]⁺• Ion226.135765 m/z

Experimental HRMS analysis that yields a mass value within a narrow tolerance (typically < 5 ppm) of the calculated exact mass provides strong evidence for the correct elemental formula of the compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of this compound, especially within complex mixtures. The gas chromatography component separates the compound from other volatile and semi-volatile substances based on its boiling point and affinity for the chromatographic column. As a relatively non-polar molecule, it would typically be analyzed using a non-polar or intermediate-polarity capillary column.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum contains the molecular ion peak and a series of fragment ion peaks that constitute a unique fragmentation pattern, acting as a chemical "fingerprint."

While no experimental mass spectrum for this compound is publicly available in the referenced scientific literature, a theoretical fragmentation pattern can be predicted based on established principles of mass spectrometry for ethers and biphenyl (B1667301) compounds. The primary fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, resulting in the loss of a methoxy (B1213986) radical (•OCH₃) or the formation of a stable oxonium ion.

Benzylic Cleavage: Cleavage of the bond between the ethyl group and the biphenyl ring system is highly favorable, leading to the formation of a resonance-stabilized benzylic cation. The most prominent peak after the molecular ion is often expected from the cleavage between the two carbons of the ethyl bridge, leading to a stable tropylium-like ion.

Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxyethyl sidechain.

Biphenyl Core Fragmentation: Fragmentation characteristic of the biphenyl core itself.

Table 2: Predicted Key Fragment Ions in the Electron Ionization (EI) Mass Spectrum of this compound

m/z (mass/charge)Predicted Identity of Fragment
226[C₁₆H₁₈O]⁺• (Molecular Ion)
181[M - CH₂OCH₃]⁺ (Loss of methoxy-methyl group)
165[M - CH₂CH₂OCH₃]⁺ (Loss of the entire side chain)
45[CH₂OCH₃]⁺ (Methoxy-methyl cation)

For most analyses, this compound is sufficiently volatile and thermally stable for direct GC-MS analysis without derivatization. However, in complex biological or environmental matrices, derivatization could be employed to enhance chromatographic properties or lower detection limits, although this is not a common requirement for this class of compound.

X-ray Diffraction (XRD) Studies for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous information on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the known structures of related biphenyl derivatives, key structural features can be predicted.

In the solid state, the biphenyl core of the molecule is unlikely to be perfectly planar. Steric hindrance between the ortho-hydrogens on the two phenyl rings typically forces a torsional (dihedral) angle between the rings. For the parent compound, biphenyl, this angle is near 0° in the gas phase but is planar in the low-temperature crystal phase, while many substituted biphenyls exhibit angles ranging from 30° to 60° nih.gov. The presence of the bulky 4-(2-methoxyethyl) and 4'-methyl substituents would influence this angle.

The molecules would be expected to arrange in the crystal lattice in a manner that maximizes packing efficiency and favorable intermolecular forces. For aromatic systems like this, crystal packing is often dominated by van der Waals forces and potential C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule. This can lead to common packing motifs such as herringbone or pi-stacking arrangements. The flexible methoxyethyl chain could also influence packing by adopting a conformation that allows for optimal space-filling.

A complete XRD study would provide precise data on unit cell dimensions, space group, and atomic coordinates, as exemplified by the typical data obtained for related aromatic compounds.

Table 3: Example Crystallographic Data Parameters Determined by XRD (Hypothetical for this Compound)

ParameterDescriptionExample Value Range
Crystal SystemThe symmetry system of the unit cell.Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c, Pbca
a, b, c (Å)The lengths of the unit cell axes.5 - 20 Å
α, β, γ (°)The angles between the unit cell axes.90° or variable (e.g., β ≠ 90° for monoclinic)
V (ų)The volume of the unit cell.500 - 2000 ų
ZThe number of molecules per unit cell.2, 4, 8
Dihedral Angle (°)The twist angle between the two phenyl rings.30 - 60°

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for understanding the geometric and electronic properties of molecules. nih.gov These methods can provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Approaches for Geometric and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods, such as B3LYP, are often employed to optimize molecular geometries and predict a variety of electronic properties with a good balance of accuracy and computational cost. researchgate.net For substituted biphenyls, DFT calculations would be instrumental in determining the most stable three-dimensional arrangement of the atoms and in analyzing the distribution of electrons within the molecule.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Advanced Electronic Structure

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a foundational understanding of the electronic structure, while more advanced techniques like Møller-Plesset (MP) perturbation theory incorporate electron correlation for more accurate energy predictions. These methods are computationally more intensive than DFT but can offer a higher level of theoretical accuracy for electronic properties. researchgate.net

Analysis of Molecular Geometry and Conformations

The spatial arrangement of atoms and the rotational freedom around single bonds define the conformation of a molecule, which in turn influences its physical and chemical properties.

Dihedral Angle Analysis of Biphenyl (B1667301) Rings

In biphenyl compounds, the dihedral angle, which describes the twist between the two phenyl rings, is a critical geometric parameter. This angle is influenced by the nature and position of substituents on the rings. For instance, in 3,4-dimethoxy-4'-methylbiphenyl, the intramolecular dihedral angle between the phenyl rings has been reported to be 30.5 (2)°. nih.gov For 4-methylbiphenyl, a dihedral angle of 37° has been observed. westmont.edu An analysis of this angle for 4-(2-Methoxyethyl)-4'-methylbiphenyl would be crucial for understanding its steric and electronic properties.

Conformational Energy Landscape Exploration

Exploring the conformational energy landscape involves identifying the different possible spatial arrangements (conformers) of a molecule and their relative energies. This analysis helps in determining the most stable conformer and understanding the energy barriers between different conformations. Such studies, often performed using molecular mechanics or quantum chemical methods, are vital for understanding the flexibility and preferred shapes of molecules. nih.gov

Electronic Properties and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. wikipedia.orgwisc.edu It translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive Lewis structure representation of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated via second-order perturbation theory. nih.gov Higher E(2) values indicate stronger interactions, signifying more significant charge delocalization from the donor orbital to the acceptor orbital.

For a molecule like this compound, NBO analysis would typically investigate:

π → π* interactions: Delocalization between the two phenyl rings.

n → σ* and n → π* interactions: Interactions involving the lone pairs on the oxygen atom of the methoxyethyl group with antibonding orbitals in adjacent sigma bonds or the phenyl ring.

σ → σ* and σ → π* interactions: Hyperconjugative effects from the C-H and C-C sigma bonds of the methyl and methoxyethyl substituents into the biphenyl system.

Without specific calculations, quantitative data for the stabilization energies of these interactions in this compound cannot be provided.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce electronic transitions.

For this compound, the HOMO would likely be delocalized across the π-system of the two phenyl rings, while the LUMO would also be a π-type antibonding orbital distributed over the rings. researchgate.netresearchgate.net The electron-donating nature of the methyl and methoxyethyl groups would be expected to raise the energy of the HOMO compared to unsubstituted biphenyl. A precise value for the energy gap and visualizations of the HOMO and LUMO surfaces would require specific DFT or ab initio calculations, which are not available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.indtic.mil The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are favorable for nucleophilic attack.

Green/Yellow regions: Represent neutral or weakly polarized areas.

In this compound, the MEP surface would be expected to show negative potential (red/yellow) delocalized across the π-electron clouds of the aromatic rings and concentrated near the oxygen atom of the methoxyethyl group due to its lone pairs. acs.orgnih.gov Positive potential (blue) would likely be found around the hydrogen atoms. This would suggest that electrophilic attacks are most probable at the phenyl rings or the oxygen atom, while nucleophilic attacks are unlikely. Specific potential values for these regions are not available from existing literature.

Theoretical Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational chemistry allows for the theoretical prediction of various spectroscopic data, including NMR (¹H and ¹³C) chemical shifts and IR vibrational frequencies. niscpr.res.in These calculations are often performed using Density Functional Theory (DFT). Comparing theoretical spectra with experimental data is a powerful method for structure verification and assignment of spectral signals.

For this compound, a computational study would involve:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculating NMR shielding tensors and vibrational frequencies for the optimized structure.

Comparing the calculated chemical shifts and frequencies to experimentally obtained spectra.

While experimental ¹H and ¹³C NMR data for 4,4'-disubstituted biphenyls have been published, a direct comparison for the title compound is precluded by the lack of specific computational studies. acs.orgnih.gov

Mechanistic Insights from Computational Reaction Pathway Studies

Computational reaction pathway analysis is used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, chemists can map out the potential energy surface of a reaction. This provides insights into reaction kinetics (by determining activation energy barriers) and thermodynamics (by comparing the energies of reactants and products).

The synthesis of this compound would likely involve a cross-coupling reaction, such as a Suzuki or Kumada coupling. A computational study of its synthesis could:

Model the catalytic cycle step-by-step (e.g., oxidative addition, transmetalation, reductive elimination).

Calculate the energy barriers for each step to identify the rate-determining step.

Investigate the effect of ligands and solvents on the reaction pathway.

Currently, no such computational studies detailing the synthesis mechanism of this compound have been found in the searched literature.

Chemical Transformations and Derivatization Studies

Regioselective and Chemoselective Reactions of the Biphenyl (B1667301) Core

The biphenyl core of 4-(2-Methoxyethyl)-4'-methylbiphenyl is susceptible to electrophilic aromatic substitution (EAS), a foundational reaction for aromatic compounds. rsc.orgajgreenchem.com The regioselectivity of such reactions—meaning the position at which a new substituent will add—is governed by the directing effects of the existing 4-(2-methoxyethyl) and 4'-methyl groups. wikipedia.org

Both the methyl group and the methoxyethyl group are classified as activating, ortho-, para-directors. chemistrytalk.orgwikipedia.org This is because they are electron-donating groups (EDGs) that increase the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. masterorganicchemistry.comlibretexts.orgquora.com The electron-donating nature of alkyl groups stems from induction and hyperconjugation. wikipedia.org

Consequently, incoming electrophiles will preferentially attack the positions ortho and para to the existing substituents. Since the para positions are already occupied, substitution is predicted to occur at the ortho positions (2, 6, 2', and 6').

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

Reagent/ReactionPredicted Major ProductsRationale
Nitration (HNO₃, H₂SO₄)4-(2-Methoxyethyl)-4'-methyl-2-nitrobiphenyl and 2'-(2-methoxyethyl)-4-methyl-2-nitrobiphenylBoth rings are activated. The relative activating strengths of the methyl and methoxyethyl groups will determine the exact product distribution. Steric hindrance may favor substitution on the ring with the less bulky methyl group. pressbooks.pub
Halogenation (Br₂, FeBr₃)4-(2-Methoxyethyl)-2-bromo-4'-methylbiphenyl and 2'-(2-methoxyethyl)-4-bromo-4'-methylbiphenylSimilar to nitration, substitution occurs at the activated ortho positions. The choice of Lewis acid catalyst is crucial. pearson.com
Friedel-Crafts Acylation (RCOCl, AlCl₃)4'-(2-Methoxyethyl)-4-methyl-2'-acetylbiphenyl and 2-(2-Methoxyethyl)-4'-methyl-2-acetylbiphenylAcylation introduces a deactivating acyl group. The reaction is typically regioselective for the most activated ring. nih.gov

Chemoselectivity involves the selective reaction of one functional group in the presence of others. For this compound, this pertains to reactions targeting the aromatic core versus the methoxyethyl or methyl substituents. Many EAS reactions can be performed under conditions that leave the alkyl and ether functionalities intact. rsc.orgkochi-tech.ac.jp

Reactions Involving the Methoxyethyl Substituent

The 2-methoxyethyl substituent offers two main sites for chemical transformation: the ether linkage and the ethyl chain.

Ether Cleavage: The methyl ether can be cleaved to reveal a primary alcohol, transforming the substituent into a 2-hydroxyethyl group. This is a common deprotection strategy in organic synthesis. Strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are effective reagents for this purpose. nih.govsci-hub.seyoutube.com The reaction with BBr₃, for instance, proceeds through the formation of an oxonium ion intermediate, followed by nucleophilic attack by a bromide ion. researchgate.netcore.ac.uk This transformation would yield 4'-(2-hydroxyethyl)-4-methylbiphenyl, a more polar derivative.

Reactions Involving the Methyl Substituent

The methyl group is attached to the biphenyl core at a benzylic position. Carbons at the benzylic position exhibit unique reactivity due to their proximity to the aromatic ring. khanacademy.orgjove.com

Benzylic Bromination: The benzylic hydrogens can be selectively replaced with a bromine atom via a free-radical mechanism. libretexts.org A common reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator like light (hν) or benzoyl peroxide. masterorganicchemistry.comchemistrysteps.comyoutube.com This reaction proceeds through a resonance-stabilized benzylic radical, making it highly selective for the benzylic position over other C-H bonds. masterorganicchemistry.com The product would be 4-(2-Methoxyethyl)-4'-(bromomethyl)biphenyl.

Benzylic Oxidation: Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. jove.commasterorganicchemistry.comlibretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically used under heating. jove.commdpi.com This reaction requires the presence of at least one benzylic hydrogen. The oxidation transforms the methyl group into a carboxyl group, yielding 4'-(2-Methoxyethyl)-[1,1'-biphenyl]-4-carboxylic acid.

Derivatization Strategies for Analytical Characterization and Enhanced Detectability

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. libretexts.org For gas chromatography (GC), this often involves increasing volatility and thermal stability. sigmaaldrich.comtcichemicals.com

While the parent compound this compound is likely amenable to GC analysis, its derivatives containing polar functional groups (e.g., hydroxyl or carboxyl groups from the reactions described in sections 5.2 and 5.3) would require derivatization. libretexts.org Trimethylsilylation is a common technique where an active hydrogen from a hydroxyl, carboxyl, or amine group is replaced by a trimethylsilyl (B98337) (TMS) group. aliyuncs.comyoutube.comresearchgate.net

The resulting TMS ethers or TMS esters are significantly more volatile and less polar, leading to improved chromatographic peak shape and detectability in GC-Mass Spectrometry (MS). registech.com

Reagents: A powerful and widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comnih.gov Its reactivity is often enhanced by adding a catalyst, such as Trimethylchlorosilane (TMCS). aliyuncs.comsigmaaldrich.comresearchgate.net The combination of BSTFA with 1% TMCS is effective for derivatizing a wide range of functional groups, including alcohols and carboxylic acids. sigmaaldrich.comaliyuncs.com

Beyond silylation, other derivatization methods can be employed depending on the functional groups present and the analytical goal.

Alkylation/Esterification: For a carboxylic acid derivative, conversion to its methyl ester is a common strategy. libretexts.org Reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be used to form methyl esters, which are more volatile than the parent acid. researchgate.net

Acylation: For a hydroxyl derivative, acylation can be used to form an ester. silicycle.com This involves reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a base or catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Perfluorinated anhydrides are sometimes used to enhance sensitivity for electron capture detection (ECD). researchgate.net

Summary of Derivatization Strategies for Potential Derivatives:

Derivative Functional GroupDerivatization MethodReagent ExampleProduct ClassPurpose for GC Analysis
Hydroxyl (-OH) TrimethylsilylationBSTFA + 1% TMCSTMS EtherIncrease volatility, improve peak shape
AcylationAcetic AnhydrideEsterIncrease volatility
Carboxylic Acid (-COOH) TrimethylsilylationBSTFA + 1% TMCSTMS EsterIncrease volatility, prevent peak tailing
EsterificationDMF-DMAMethyl EsterIncrease volatility, improve stability

Mechanistic Aspects of Derivatization Reactions

The mechanism of trimethylsilylation with a reagent like BSTFA involves the nucleophilic attack of the active hydrogen-containing group (e.g., the oxygen of a hydroxyl or carboxyl group) on the silicon atom of the silyl (B83357) donor. sigmaaldrich.comsigmaaldrich.com

In the case of an alcohol reacting with BSTFA, the alcohol's oxygen atom attacks one of the silicon atoms on the BSTFA molecule. This forms a bimolecular transition state. sigmaaldrich.com A leaving group is subsequently displaced, and a proton is transferred, resulting in the formation of the TMS ether, N-(trimethylsilyl)trifluoroacetamide, and trifluoroacetamide. The byproducts of BSTFA are highly volatile, which is advantageous as they cause minimal interference in the chromatogram. sigmaaldrich.com

The role of TMCS as a catalyst is not fully understood, but it is believed to enhance the silylating power of the primary reagent. researchgate.net It may function by forming a more reactive intermediate or by reacting with the analyte to form an intermediate that is more easily silylated. aliyuncs.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For a non-polar compound like 4-(2-Methoxyethyl)-4'-methylbiphenyl, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity and quantifying non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach, where a non-polar stationary phase is used with a polar mobile phase.

The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its biphenyl (B1667301) structure, this compound exhibits strong interactions with stationary phases that have phenyl or biphenyl functional groups, which can offer enhanced selectivity through π-π interactions. chromatographyonline.comchromatographyonline.com Standard C18 columns are also highly effective. tandfonline.com A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comtandfonline.com Detection is commonly achieved using an ultraviolet (UV) detector, as the biphenyl chromophore absorbs UV light effectively, typically around 254 nm. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Value
Column Biphenyl, 100 mm x 2.1 mm, 2.7 µm particle size chromatographyonline.com
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 10 minutes
Flow Rate 0.5 mL/min chromatographyonline.com
Column Temperature 35 °C chromatographyonline.com
Detection UV at 254 nm chromatographyonline.com

| Injection Volume | 5 µL |

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and likely volatility, this compound is well-suited for GC analysis. The choice of detector is critical and can be tailored to the specific requirements of the analysis.

A standard GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, typically coated with a non-polar or medium-polarity stationary phase like 5% phenyl-polysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase.

Flame Ionization Detector (FID): FID is a common and robust detector for organic compounds. It offers high sensitivity and a wide linear range, making it suitable for routine purity checks and quantification.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides not only quantitative data but also structural information, which is invaluable for the unequivocal identification of the target compound and any impurities. researchgate.netresearchgate.net The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation pattern.

Nitrogen-Phosphorus Detector (NPD): While not directly applicable to this compound, which lacks nitrogen and phosphorus, this detector is mentioned to illustrate the diversity of selective detectors available in GC for specific applications.

For certain biphenyl compounds, derivatization may be employed to improve chromatographic properties, though it is likely not necessary for this compound itself. researchgate.netresearchgate.net

Table 2: Representative GC-MS Method Parameters for this compound Analysis

Parameter Value
Column SLB-5ms (5% phenyl-polysiloxane), 60 m x 0.25 mm, 0.25 µm film thickness nih.gov
Carrier Gas Helium at 1 mL/min
Inlet Temperature 280 °C nih.gov
Oven Program 100°C (hold 1 min), ramp at 5°C/min to 250°C (hold 20 min) nih.gov
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

Sample Preparation Techniques for Complex Mixtures and Reaction Monitoring

Effective sample preparation is crucial for accurate and reliable analytical results, especially when dealing with complex matrices or monitoring the progress of a chemical reaction. The goal is to isolate the analyte of interest from interfering substances and to prepare it in a suitable solvent for injection into the chromatographic system.

For monitoring a synthesis reaction, a small aliquot of the reaction mixture can be withdrawn at various time points. This sample would then be "quenched" to stop the reaction, for example, by rapid cooling or the addition of a reagent to neutralize a catalyst. The quenched sample is then typically diluted with a suitable solvent.

For more complex mixtures, such as isolating the compound from a formulation or a biological matrix, more elaborate sample preparation techniques may be necessary:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For a non-polar compound like this compound, it could be extracted from an aqueous phase into an organic solvent like dichloromethane (B109758) or hexane.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid adsorbent packed in a cartridge to selectively retain the analyte or the interfering components. A reversed-phase sorbent (e.g., C18) would be suitable for retaining this compound from a polar sample matrix.

Headspace Sampling: For the analysis of volatile impurities or residual solvents in the final product, headspace GC is a valuable technique. chromatographytoday.comyoutube.com

Quantitative Analysis Approaches in Synthetic and Reaction Studies

Quantitative analysis in chromatography relies on comparing the response of the detector to the analyte with the response of known standards. scioninstruments.comlongdom.org The most common approach is the external standard method.

A series of standard solutions of highly purified this compound at different known concentrations are prepared and injected into the chromatograph. A calibration curve is then constructed by plotting the peak area (or height) against the concentration of the standard solutions. The concentration of the analyte in an unknown sample is then determined by measuring its peak area and interpolating its concentration from the calibration curve. For this to be accurate, the calibration curve must be linear over the range of concentrations being measured. ich.org

In synthetic studies, this approach can be used to determine the yield of a reaction, track the consumption of starting materials, and quantify the formation of byproducts.

Method Validation and Quality Control Protocols in Analytical Research

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. demarcheiso17025.com The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical procedures. ich.orgamsbiopharma.comikev.org The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgeuropa.eu

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage that is recovered is measured. ich.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between laboratories). ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org

Table 3: Typical Acceptance Criteria for Analytical Method Validation (based on ICH guidelines)

Validation Parameter Acceptance Criterion
Linearity (Correlation Coefficient, R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%

| Precision (%RSD) | ≤ 2.0% |

Impurity Profiling and Characterization in Synthetic Products and Intermediates

Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.govijprajournal.comajprd.comrroij.com This is a critical aspect of pharmaceutical development and chemical manufacturing, as even small amounts of certain impurities can affect the safety and efficacy of the final product. biomedres.us

For this compound, impurities can arise from several sources:

Starting materials and reagents: Unreacted starting materials or impurities present in them.

Intermediates: Precursors in the synthetic pathway that have not fully reacted.

Byproducts: Compounds formed through side reactions.

Degradation products: Impurities formed by the degradation of the final compound during storage or handling.

Hyphenated techniques such as GC-MS and LC-MS are the most powerful tools for impurity profiling. nih.govijprajournal.com These techniques not only separate the impurities from the main compound but also provide mass spectral data that can be used to elucidate their structures. Once an impurity is identified, it can be synthesized or isolated for use as a reference standard for quantitative analysis.

Table 4: Potential Impurities in the Synthesis of this compound and their Characterization

Potential Impurity Possible Origin Analytical Technique for Characterization
4-Methylbiphenyl Unreacted starting material GC-MS, HPLC-UV
4-Bromo-4'-methylbiphenyl Intermediate in a Suzuki coupling reaction GC-MS, LC-MS
4,4'-Dimethylbiphenyl Byproduct from homocoupling GC-MS

Advanced Research Applications and Future Directions of Biphenyl Analogues

Role as Key Synthetic Intermediates in Pharmaceutical Research

The biphenyl (B1667301) scaffold is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). rsc.org Its presence is critical in drugs designed to treat a range of conditions, including hypertension and cancer. doaj.orgnih.gov

Metoprolol Analogues: While the primary intermediate for the widely used beta-blocker Metoprolol is 4-(2-methoxyethyl)phenol, the synthesis of novel analogues often involves more complex structures to enhance efficacy or modulate properties. patsnap.comgoogle.comnbinno.com Biphenyl-containing beta-blockers have been explored to improve receptor affinity and pharmacokinetic profiles. The synthesis of such analogues would leverage a precursor like 4-(2-Methoxyethyl)-4'-methylbiphenyl to introduce the biphenyl core, which can offer distinct interactions within the receptor's binding pocket compared to a single phenyl ring.

Losartan-K Analogues: Losartan, an angiotensin II receptor antagonist, is a prominent example of a biphenyl-containing drug. nih.gov Its synthesis heavily relies on a biphenyl intermediate, typically 2-cyano-4'-methylbiphenyl (B41195) (OTBN). researchgate.net Research into next-generation antihypertensive agents involves the synthesis of Losartan analogues with modified biphenyl moieties. nih.govnih.gov Starting with a precursor like this compound would allow chemists to explore modifications at the 4-position, potentially influencing the drug's metabolic stability and receptor binding interactions. The synthesis of these analogues often employs palladium-catalyzed cross-coupling reactions to construct the central biphenyl structure. imanagerpublications.comgoogle.com

Parent DrugKey Biphenyl IntermediateTherapeutic ClassSignificance of Biphenyl Scaffold
Losartan2-cyano-4'-methylbiphenyl (OTBN)AntihypertensiveOrients the imidazole (B134444) and tetrazole groups for optimal receptor binding.
Telmisartan4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acidAntihypertensiveForms the rigid backbone of the molecule, essential for its antagonist activity.
Diflunisal5-(2,4-difluorophenyl)salicylic acidNonsteroidal Anti-inflammatory Drug (NSAID)The substituted biphenyl structure is crucial for its COX enzyme inhibition.

Exploration in Novel Material Science and Optical Applications

Biphenyl derivatives are integral to the development of advanced materials, particularly in electronics and optics. Their rigid structure and ability to form liquid crystalline phases are highly valued. rsc.org24chemicalresearch.com

Fluorinated biphenyls, for instance, are used in the manufacturing of Liquid Crystal Displays (LCDs) and Organic Light-Emitting Diodes (OLEDs). rsc.org The electronic properties of the biphenyl system can be fine-tuned by adding electron-withdrawing or electron-donating groups, which alters the energy levels of the molecular orbitals.

The potential for non-linear optical (NLO) applications is a significant area of research for substituted biphenyls. plu.mx NLO materials can alter the phase, frequency, or amplitude of light, which is critical for applications in telecommunications and optical computing. The second-order nonlinear polarizability of biphenyl derivatives is highly dependent on the nature of the substituents and the torsional angle between the two phenyl rings. ru.nl Compounds with strong donor and acceptor groups at opposite ends of the biphenyl system tend to exhibit enhanced NLO properties.

Application AreaBiphenyl Derivative TypeKey PropertyExample Use
Liquid Crystal Displays (LCDs)Cyanobiphenyls (e.g., 5CB)High birefringence, chemical stabilityActive matrix displays in screens
Organic Light-Emitting Diodes (OLEDs)Fluorinated BiphenylsFluorescent layers, charge transportHigh-efficiency display and lighting panels
Non-Linear Optics (NLO)Donor-Acceptor Substituted BiphenylsHigh second-order polarizability (β)Frequency doubling in lasers
NanomaterialsFunctionalized BiphenylsAnisotropic properties, nanoparticle interactionComponents of anisotropic nanocomposites ivanovo.ac.ru

Use in Chemical Biology as Probes or Scaffolds for Molecular Target Interaction Studies

In chemical biology, the biphenyl scaffold serves as a versatile platform for designing molecular probes to study biological systems. doaj.org Its well-defined three-dimensional structure allows for the creation of molecules that can selectively interact with specific protein targets. nih.govnih.gov

Biphenyl-based structures are used to develop antagonists and modulators for various receptors. For example, biphenyl derivatives have been designed as potent N-methyl-D-aspartate (NMDA) receptor negative allosteric modulators, which are promising for treating central nervous system disorders. nih.gov Similarly, novel biphenyl compounds have been developed as androgen receptor (AR) degraders for the treatment of drug-resistant prostate cancer. nih.gov

The ability to systematically modify the substituents on the biphenyl rings allows researchers to map the binding pockets of target proteins. By synthesizing a library of analogues with varied functional groups and observing the corresponding changes in binding affinity, a detailed picture of the molecular interactions can be constructed. This makes the biphenyl scaffold an invaluable tool for validating new drug targets and understanding complex biological pathways.

Development of Structure-Activity Relationships for Related Biphenyl Systems in Chemical Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into effective drugs. The biphenyl system is an excellent framework for SAR exploration due to the distinct chemical environments of its ortho, meta, and para positions.

Key aspects of biphenyl SAR studies include:

Substitution Pattern: The placement of functional groups dramatically affects biological activity. For example, in developing H3 receptor antagonists, it was found that di-basic compounds with substituents on both rings at the 4 and 4' positions exhibited the highest binding affinities. nih.gov

Torsional Angle (Dihedral Angle): The rotation around the single bond connecting the two phenyl rings is sterically hindered by bulky ortho substituents. libretexts.org This restricted rotation, known as atropisomerism, can lead to stable, chiral enantiomers that may exhibit different biological activities. slideshare.net The dihedral angle dictates the spatial relationship between substituents on the two rings and their ability to fit into a receptor's binding site.

Nature of Substituents: The electronic properties of the substituents (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are critical. In antitubulin biphenyl compounds, the presence and position of methoxy (B1213986) groups on the rings were found to be essential for activity. researchgate.net

These studies enable chemists to rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties.

Emerging Methodologies for Synthesis and Analysis of Complex Substituted Biphenyls

The construction of the biphenyl core, particularly for asymmetrically substituted compounds, has been revolutionized by modern synthetic methods.

Synthesis: Palladium-catalyzed cross-coupling reactions are the most powerful tools for forming the C-C bond between the two aryl rings. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: This is the most common method, reacting an aryl boronic acid with an aryl halide. It is known for its high functional group tolerance and is widely used in industrial-scale synthesis. rsc.orgacs.orgresearchgate.net

Stille Coupling: Involves the coupling of an organotin compound with an aryl halide.

Negishi Coupling: Uses an organozinc reagent to couple with an aryl halide, often effective for creating sterically hindered biphenyls. rsc.orgresearchgate.net

C-H Activation: More recent methods focus on the direct coupling of two C-H bonds or a C-H bond with a C-X bond, offering a more atom-economical approach to biphenyl synthesis. oup.com

Analysis: The analysis of substituted biphenyls focuses on confirming their structure and understanding their three-dimensional conformation.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural elucidation.

Conformational Analysis: The torsional angle between the phenyl rings is a key structural feature. ic.ac.uk Time-resolved resonance Raman spectroscopy has been used to study the structures of substituted biphenyls and their radical anions, providing insight into how substituents affect the planarity of the molecule. acs.orgacs.org For chiral biphenyls (atropisomers), analytical techniques like chiral chromatography are necessary to separate and characterize the individual enantiomers. quora.com

These advanced synthetic and analytical techniques are crucial for accelerating the discovery and development of new biphenyl-based drugs and materials. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methoxyethyl)-4'-methylbiphenyl, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis of biphenyl derivatives like this compound typically employs cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors. For example, coupling a 4-methylbiphenyl boronic acid derivative with a methoxyethyl-substituted aryl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with Na₂CO₃ as a base at 80–100°C can yield the target compound. Reaction optimization should focus on solvent polarity, catalyst loading, and temperature to minimize side products . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data discrepancies be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for structural confirmation, particularly to distinguish between methoxyethyl and methyl substituents on the biphenyl core. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Discrepancies in NMR data (e.g., unexpected splitting or integration ratios) may arise from conformational flexibility or impurities; these can be resolved by repeating experiments under standardized conditions (e.g., deuterated solvents, controlled temperature) or using hyphenated techniques like LC-MS to correlate chromatographic peaks with spectral data .

Advanced Research Questions

Q. How do electronic effects of the methoxyethyl and methyl substituents influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxyethyl group is electron-donating due to the oxygen lone pairs, which can activate the aryl ring toward electrophilic substitution but may sterically hinder coupling reactions. In contrast, the methyl group at the 4'-position exerts a weaker inductive effect. Computational studies (e.g., DFT calculations using Gaussian) can map electron density distributions and predict regioselectivity. Experimental validation involves synthesizing analogs with substituent variations and comparing reaction rates via kinetic studies (e.g., monitoring by HPLC) .

Q. What strategies can reconcile contradictory biological activity data for this compound across different assay systems?

  • Methodological Answer : Contradictions in biological activity (e.g., varying IC₅₀ values in enzyme inhibition assays) often stem from differences in assay conditions (pH, solvent, protein concentration). Normalize data using internal controls (e.g., reference inhibitors) and validate results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Meta-analysis of structural analogs (e.g., comparing substituent effects in ) can identify trends in structure-activity relationships (SAR) .

Q. What computational approaches predict the solid-state structure and intermolecular interactions of this compound?

  • Methodological Answer : X-ray crystallography remains the gold standard for solid-state structure determination. For compounds resistant to crystallization, molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) can model packing arrangements and hydrogen-bonding patterns. Pair distribution function (PDF) analysis of X-ray scattering data provides insights into amorphous or nanocrystalline forms. PubChem-derived SMILES/InChI keys enable virtual screening for potential co-crystal formers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.